Cas no 887467-89-2 (3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
887467-89-2 structure
Product Name:3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS No:887467-89-2
MF:C25H25N5O4
MW:459.497105360031
CID:6052765
Update Time:2025-07-09

3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • 2-(2-ethoxyethyl)-4,7-dimethyl-6-(4-phenoxyphenyl)purino[7,8-a]imidazole-1,3-dione
    • 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)- (9CI)
    • Inchi: 1S/C25H25N5O4/c1-4-33-15-14-28-23(31)21-22(27(3)25(28)32)26-24-29(21)16-17(2)30(24)18-10-12-20(13-11-18)34-19-8-6-5-7-9-19/h5-13,16H,4,14-15H2,1-3H3
    • InChI Key: JCOWFCJTBJFLRQ-UHFFFAOYSA-N
    • SMILES: N12C=C(C)N(C3=CC=C(OC4=CC=CC=C4)C=C3)C1=NC1=C2C(=O)N(CCOCC)C(=O)N1C

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Predicted)
  • Boiling Point: 571.1±60.0 °C(Predicted)
  • pka: 7.02±0.20(Predicted)

3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>

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Additional information on 3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

Research Brief on 3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione (CAS: 887467-89-2)

Recent studies have highlighted the potential of 3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione (CAS: 887467-89-2) as a promising compound in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique imidazopurine-2,4-dione core, has garnered attention due to its potential therapeutic applications, particularly in the modulation of specific biological pathways.

The compound's structure, featuring a 2-ethoxyethyl substituent and a 4-phenoxyphenyl group, suggests its ability to interact with various biological targets. Recent research has focused on elucidating its mechanism of action, pharmacokinetics, and pharmacodynamics. Preliminary findings indicate that this compound exhibits significant binding affinity to certain enzymes and receptors, making it a candidate for further drug development.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating cellular processes related to inflammation and proliferation. For instance, one study reported its inhibitory effects on key signaling pathways involved in inflammatory responses, suggesting potential applications in treating chronic inflammatory diseases. Another study highlighted its role in inhibiting the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent.

Despite these promising findings, challenges remain in optimizing the compound's bioavailability and minimizing off-target effects. Researchers are currently exploring various formulation strategies, including nanoparticle-based delivery systems, to enhance its therapeutic index. Additionally, structure-activity relationship (SAR) studies are underway to identify derivatives with improved potency and selectivity.

In conclusion, 3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione represents a compelling area of research in chemical biology and medicinal chemistry. Its unique structural features and biological activities warrant further investigation to unlock its full therapeutic potential. Future studies should focus on addressing current limitations and advancing the compound toward clinical development.

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